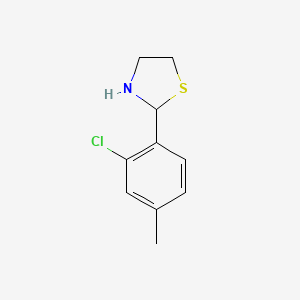

2-(2-Chloro-4-methylphenyl)thiazolidine

Descripción

Propiedades

IUPAC Name |

2-(2-chloro-4-methylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOKLWYPZKHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2NCCS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation via Halogenated Precursors and Thioformamide

-

- 2-chloro-4-methyl-substituted halogenated ketones or aldehydes

- Thioformamide or thiocyanates

-

- Acidic medium such as 85% phosphoric acid

- Temperature control between 95–100°C for optimal cyclization

- Stirring and controlled cooling to precipitate the product

Process Description :

The reaction mixture of halogenated ketone (e.g., 3-thiocyanato-5-chloro-2-pentanone) is added to phosphoric acid and heated to induce cyclization forming the thiazolidine ring with chloro and methyl substitutions on the phenyl ring. After cooling and neutralization, the product precipitates and is isolated by filtration and drying.Yields and Purity :

Yields range from 60% to 80% depending on the purity of starting materials and reaction conditions. The product is often purified by recrystallization or distillation under reduced pressure.

Condensation of Thiazolidine-2,4-dione Derivatives with Aromatic Aldehydes

-

- Thiazolidine-2,4-dione or its derivatives

- 2-chloro-4-methylbenzaldehyde

-

- Reflux in anhydrous ethanol or toluene

- Catalytic amount of piperidine or other bases

- Reaction time: 0.5 to 3 hours

Process Description :

The aromatic aldehyde bearing the 2-chloro-4-methyl substitution is reacted with thiazolidine-2,4-dione under reflux conditions to form the desired this compound derivative. The product precipitates upon cooling, followed by filtration and recrystallization from suitable solvents such as butanol.Characterization :

The compounds synthesized by this method are characterized by spectroscopic techniques including NMR (both ^1H and ^13C), IR, and mass spectrometry to confirm the structure and purity.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

NMR Spectroscopy :

^1H-NMR spectra show characteristic singlets for methylene groups in the thiazolidine ring around δ 4.3 ppm and aromatic protons in the δ 7.0–8.0 ppm range. Intra-molecular hydrogen bonding can influence chemical shifts, especially in Z-configured compounds.Infrared Spectroscopy (IR) :

Key absorptions include NH stretching (~3160 cm^-1), aromatic C–H (~3100 cm^-1), and carbonyl groups (~1710 cm^-1) confirming the thiazolidine-2,4-dione core and aromatic substitution.Mass Spectrometry :

Molecular ion peaks consistent with the expected molecular formula confirm the successful synthesis of the target compound.Yield Optimization : Reaction times, temperature control, and solvent choice critically affect yields and purity. Reflux times of 0.5–3 hours and use of anhydrous solvents improve product formation.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Chloro-4-methylphenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-(2-Chloro-4-methylphenyl)thiazolidine has been investigated for several medicinal applications:

- Antimicrobial Activity : Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. For example, studies have shown that thiazolidine-2,4-dione derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin and cefuroxime . This suggests that this compound could be a candidate for developing new antimicrobial agents.

- Anticancer Properties : Recent studies have focused on the anticancer potential of thiazolidine derivatives. For instance, novel thiazolidine-2,4-dione hybrids have demonstrated efficacy against various cancer cell lines, including HepG2 and MCF-7. These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis .

- Antidiabetic Effects : Thiazolidinediones are known for their role in managing diabetes by improving insulin sensitivity. The structural characteristics of this compound may contribute to similar effects, warranting further investigation into its potential as an antidiabetic agent .

Numerous studies have assessed the biological activity of this compound and its derivatives:

- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit bacterial growth and cancer cell proliferation. For instance, derivatives exhibited MIC values ranging from 0.078 to 0.283 µM against Mycobacterium tuberculosis strains .

- Mechanism of Action : The mechanism underlying the biological effects of thiazolidine derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, docking studies suggest strong binding affinities between these compounds and targets involved in cancer progression .

Case Studies

Several notable studies highlight the applications of thiazolidine derivatives:

- Antimycobacterial Activity : A study reported the synthesis of new thiazolidine derivatives that showed high antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as coadjuvants in TB treatment .

- Anticancer Screening : Another research effort synthesized a series of thiazolidine derivatives and screened them against multiple cancer cell lines, revealing significant anticancer activity linked to specific structural modifications .

- Antibacterial Efficacy : A comprehensive study evaluated new thiazolidine-based hybrids against Gram-positive and Gram-negative bacteria, demonstrating their effectiveness and low toxicity compared to reference antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-4-methylphenyl)thiazolidine involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups on the phenyl ring can enhance binding affinity and selectivity towards specific targets. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Thiazolidine Derivatives

Cis-Condensed Thiazolidines

describes the synthesis of cis-condensed thiazolidines (e.g., 13a , a tetrahydrofuro[2,3-d]thiazole derivative) via 5-exo-trig cyclization. Unlike 2-(2-Chloro-4-methylphenyl)thiazolidine, which has a simple phenyl substituent, 13a incorporates a fused tetrahydrofuran ring. X-ray crystallography confirmed its stereochemistry, highlighting the importance of substituent placement in dictating conformational stability .

Thiazolidine-Thiazole Hybrids

reports thiazolidine-thiazole hybrids (e.g., 5a–g ) synthesized via Hantzsch’s method. These compounds feature a thiazole ring fused to a thiazolidine core, contrasting with the phenyl-substituted structure of this compound. The regioselective synthesis of these hybrids underscores how heterocyclic fusion impacts electronic properties and reactivity .

Thiazolidine-4-Carboxylates

discusses thiazolidine-4-carboxylates designed as herbicide safeners. These derivatives retain the thiazolidine ring but substitute the phenyl group with carboxylate esters. Bioisosterism with oxazolidinone safeners (e.g., R-28725) suggests that thiazolidine derivatives can mimic the activity of structurally distinct compounds by maintaining key pharmacophoric features .

Herbicide Safener Activity

Thiazolidine-4-carboxylates () exhibit activity comparable to R-28725 in protecting maize from herbicide toxicity. This contrasts with this compound, whose phenyl substituents may enhance lipophilicity and alter binding to plant enzymes. Table 1 summarizes key differences:

Table 1. Comparison of Thiazolidine-Based Safeners

Antimicrobial and Antiparasitic Activity

describes 4-oxo-thiazolidine derivatives (AJ5a–j) with antimicrobial activity. The 4-oxo group enhances hydrogen-bonding capacity, a feature absent in this compound. highlights thiophene–thiazolidine hybrids as cruzain inhibitors (IC50 = 2.4 µM), demonstrating that heterocyclic fusion (e.g., thiophene) can significantly enhance target binding .

Conformational and Spectral Comparisons

Thiazolidine Ring Puckering

compares penicillin derivatives and their sulfoxides, showing that oxidation of the thiazolidine sulfur alters ring puckering and reduces biological activity. This suggests that substituents on this compound could similarly influence ring conformation and enzyme interactions .

NMR Spectral Features

and provide spectral benchmarks for thiazolidines. The –CH2– protons in thiazolidine rings resonate at 3.6–4.0 ppm in ¹H NMR, while –NH protons in thiourea precursors appear at 9.3–10.8 ppm. These data aid in verifying the synthesis of this compound and assessing purity .

Computational and Crystallographic Insights

and emphasize computational modeling (e.g., docking studies) to predict thiazolidine derivatives as cruzain inhibitors. X-ray crystallography () remains critical for confirming stereochemistry and substituent effects, which are vital for structure-activity relationship (SAR) studies .

Actividad Biológica

2-(2-Chloro-4-methylphenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial research. This compound is structurally related to thiazolidin-4-one, which has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Target Enzymes : It inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation, particularly through the inhibition of VEGFR-2 and EGFR tyrosine kinases.

- Cell Signaling : The compound modulates cellular signaling pathways that influence cell growth and survival, leading to potential apoptosis in cancer cells .

- Receptor Activation : It activates PPAR-γ receptors, which are involved in glucose metabolism and insulin sensitivity, showcasing its potential as an anti-diabetic agent.

The compound exhibits several notable biochemical properties:

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : By inhibiting specific enzymes in inflammatory pathways, it demonstrates significant anti-inflammatory activity .

- Metabolic Pathways : this compound undergoes metabolic transformations primarily in the liver through phase I and phase II reactions.

Research Findings

Recent studies have highlighted the compound's efficacy across various biological contexts:

-

Anticancer Activity :

- In vitro studies have shown that this compound induces cytotoxicity in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) through apoptosis mechanisms .

- The compound's structural modifications enhance its potency against these cell lines, indicating a structure-activity relationship (SAR) that merits further exploration .

-

Antimicrobial Properties :

- The compound has exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin .

- Structure–activity relationship analyses suggest multiple mechanisms underpinning its antibacterial effects, warranting deeper investigation into its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazolidine derivatives, including:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of various thiazolidine derivatives against human cancer cell lines using MTT assays. Results indicated that certain derivatives showed higher cytotoxicity than others, reinforcing the importance of structural modifications in enhancing biological activity .

- Antibacterial Efficacy : Another study synthesized new thiazolidine derivatives and tested their antibacterial activity. The results demonstrated that some compounds exhibited antibacterial properties superior to standard treatments, highlighting their potential as novel therapeutic agents .

Comparison with Similar Compounds

The following table summarizes the comparative biological activities of this compound with related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Chloro and methyl substituents enhance reactivity |

| Thiazolidinone | Moderate | Low | Lacks specific substituents |

| Thiazole | Low | Moderate | Different ring structure |

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2-Chloro-4-methylphenyl)thiazolidine derivatives with high atom economy?

Methodological Answer:

- Microwave/Ultrasound-Assisted Synthesis : Reduces reaction time and improves yield under solvent-free conditions. For example, microwave irradiation at 80–120°C for 10–30 minutes with catalytic NaOH .

- Nanoparticle/Ionic Liquid Catalysis : Enhances reaction efficiency and recyclability. Use Ag or Au nanoparticles (5–10 mol%) or imidazolium-based ionic liquids (e.g., [BMIM]BF₄) .

- Schiff Base Cyclization : React 2-chloro-4-methylbenzaldehyde with cysteamine hydrochloride in ethanol under reflux (12–24 hrs), followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers validate the structural integrity of this compound using crystallographic tools?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in methanol/water). Use SHELXL for refinement, ensuring R-factor < 5% and wR₂ < 10% .

- Validation Software : Employ PLATON (Twinnability Test) and ADDSYM (space group checks) to detect missed symmetry or disorder .

- Hydrogen Bond Analysis : Use Mercury 4.0 to map C–H⋯S or N–H⋯Cl interactions, comparing bond lengths (e.g., 2.8–3.2 Å) to Etter’s graph-set conventions .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in thiazolidine derivatives?

Methodological Answer:

- Agar Disc Diffusion : Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using 100 µg/disc. Measure zones of inhibition after 24 hrs at 37°C .

- MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations from 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess bacterial growth via OD₆₀₀ .

- MurB Enzyme Inhibition : Monitor NADPH oxidation at 340 nm to evaluate peptidoglycan biosynthesis disruption (IC₅₀ < 50 µM indicates potency) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for thiazolidine derivatives with disordered substituents?

Methodological Answer:

- Multi-Refinement Strategies : Compare SHELXL (rigid-bond restraint) vs. OLEX2 (Hirshfeld atom refinement) outputs. Validate via Q-Q plots for electron density residuals .

- Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) parameters for methyl/chloro groups showing positional ambiguity .

- Cross-Validation : Use CSD (Cambridge Structural Database) to compare bond angles (e.g., C–S–C: 98–102°) and torsional parameters (e.g., thiazolidine ring puckering) .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of thiazolidine-based antimicrobial agents?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock derivatives into MurB (PDB: 1HSK) with Lamarckian GA parameters (exhaustiveness=100). Prioritize compounds with ∆G ≤ -8 kcal/mol .

- 3D-QSAR (CoMFA/CoMSIA) : Align 20 derivatives using RMSD < 0.5 Å. Generate contour maps for steric (green/yellow) and electrostatic (blue/red) fields (q² > 0.6, r² > 0.9) .

- ADMET Prediction (SwissADME) : Filter compounds with high GI absorption (≥80%) and low CYP2D6 inhibition (probability < 0.3) .

Q. How do coordination complexes of this compound influence their bioactivity?

Methodological Answer:

- Metal Chelation (Zn²⁺/Co²⁺) : Synthesize complexes in ethanol (1:2 molar ratio, 60°C, 6 hrs). Characterize via FTIR (νC=N shift from 1620 → 1580 cm⁻¹) and cyclic voltammetry (E₁/2 ≈ -0.45 V vs. Ag/AgCl) .

- Anticancer Activity : Test against MCF-7 cells (MTT assay, 48 hrs). Compare IC₅₀ of free ligand (e.g., 45 µM) vs. Zn complex (e.g., 22 µM) to assess synergy .

Q. What experimental designs mitigate developmental toxicity in zebrafish models for thiazolidine derivatives?

Methodological Answer:

- Dose-Response in Embryos : Expose embryos (6–24 hpf) to 1–100 µM compound. Assess mortality, hatching rate, and malformations (e.g., yolk sac edema) at 72 hpf .

- Acetylcholinesterase (AChE) Assay : Homogenize zebrafish larvae (120 hpf) in PBS. Use Ellman’s method (412 nm) to quantify AChE inhibition (≥50% at 50 µM indicates neurotoxicity) .

- Proteomic Profiling : Perform 2D gel electrophoresis on liver tissue. Identify dysregulated proteins (e.g., vitellogenin ↑, GST ↓) via MALDI-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.